Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate

Description

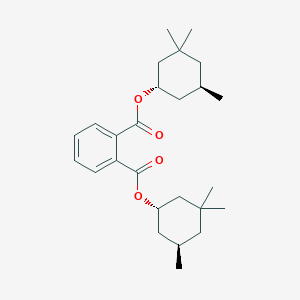

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (CAS No. 245652-82-8) is a specialized phthalate ester with a molecular formula of C₂₆H₃₈O₄ and a molecular weight of 414.58 g/mol . It features two trans-3,3,5-trimethylcyclohexyl groups attached to a phthalic acid backbone. Key physical properties include a melting point of 54°C, a boiling point of 466.35°C at 760 mmHg, and a density of 1.069 g/cm³ . This compound is primarily utilized in analytical chemistry, such as in high-performance liquid chromatography (HPLC) for polymer analysis, due to its distinct retention behavior .

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1 |

InChI Key |

ATHBXDPWCKSOLE-MUGJNUQGSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Esterification Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reactants ratio | 1 mol phthalic acid : 2 mol alcohol |

| Catalyst | Sulfuric acid, 0.1–1% w/w |

| Temperature | 150–220 °C |

| Reaction time | 4–8 hours |

| Water removal | Continuous azeotropic distillation |

| Purification | Neutralization, washing, distillation |

Isomer Considerations and Impact on Synthesis

The trans isomer of 3,3,5-trimethylcyclohexanol is specifically used to produce this compound, distinguishing it from the cis isomer which yields different physical and chemical properties in the ester product. The isomeric purity of the alcohol is critical:

- Isomer Source: The trans-3,3,5-trimethylcyclohexanol can be synthesized or separated from mixtures of cis/trans isomers.

- Effect on Esterification: The stereochemistry influences reaction kinetics and crystallization behavior of the product.

- Purity Control: Methods such as fractional distillation or selective crystallization are applied to obtain high-purity trans isomer before esterification.

Alternative Synthetic Routes

While direct esterification is predominant, alternative methods include:

- Transesterification: Using phthalate esters such as dimethyl or diethyl phthalate reacted with trans-3,3,5-trimethylcyclohexanol under catalytic conditions (acidic or basic catalysts). This method allows milder conditions and easier removal of volatile alcohol by-products.

- Use of Phthalic Anhydride: Reaction of phthalic anhydride with the trans-alcohol under similar acidic catalysis, often providing higher reactivity and yield.

These routes are less commonly reported but offer potential advantages in industrial scale-up scenarios.

Research and Patent Insights

- The European Patent EP1298121A4 and US Patent US20020193482A1 describe methods to prepare bis(cis-3,3,5-trimethylcyclohexyl) phthalate, with processes applicable to the trans isomer by analogy, focusing on controlling crystallization and purity for thermoplastic resin applications.

- The importance of controlling the trans/cis ratio is highlighted in patents related to thermoplastic resin compositions, as the physical properties of the plasticizer (such as melting point and crystallization behavior) depend heavily on the isomeric form of the ester.

- Purity and stereochemical control are essential for applications in plasticizers and fragrance industries, where the compound’s hydrophobicity and molecular shape influence performance.

Summary Table of Preparation Methods

| Method | Reactants | Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Direct Esterification | Phthalic acid + trans-3,3,5-trimethylcyclohexanol | Sulfuric acid, p-toluenesulfonic acid | 150–220 °C, reflux, water removal | Most common, high yield, requires isomer-pure alcohol |

| Transesterification | Dimethyl phthalate + trans-3,3,5-trimethylcyclohexanol | Acid or base catalysts | 100–180 °C, reflux | Alternative route, milder conditions |

| Phthalic Anhydride Route | Phthalic anhydride + trans-3,3,5-trimethylcyclohexanol | Acid catalysts | 150–200 °C, reflux | Higher reactivity, often higher yield |

This comprehensive overview consolidates available data from patent literature and chemical databases, emphasizing the esterification process as the cornerstone for preparing this compound. The stereochemical purity of the trans-3,3,5-trimethylcyclohexanol is critical for obtaining the desired compound with optimal properties. Further research and industrial practice focus on optimizing reaction conditions and purification to maximize yield and product quality.

Chemical Reactions Analysis

Types of Reactions: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid and trans-3,3,5-trimethylcyclohexanone.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Phthalic acid and trans-3,3,5-trimethylcyclohexanone.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phthalate (DEHP, CAS No. 117-81-7)

DEHP’s lower molecular weight and higher volatility contribute to its widespread environmental contamination, whereas the trans-isomer’s higher molecular weight may reduce mobility .

Linear-Chain Phthalates

Dibutyl Phthalate (DBP, CAS No. 84-74-2) and Diethyl Phthalate (DEP, CAS No. 84-66-2)

The trans-isomer’s extended retention in HPLC systems reflects its larger molecular size and hydrophobic interactions compared to DBP and DEP .

Research Findings and Environmental Impact

- Environmental Persistence : While DEHP and other common phthalates are detected in microplastics at concentrations up to 2345 ppb , this compound’s environmental prevalence remains understudied. Its structural complexity may hinder microbial degradation.

- Analytical Utility : The compound’s distinct chromatographic behavior (retention factor = 1.60) makes it valuable for separating complex polymer mixtures in HPLC .

- Regulatory Gaps : Unlike DEHP and Diisopentyl phthalate, which face strict limits in textiles (1000 mg/kg) , the trans-isomer lacks specific regulatory guidelines, highlighting a need for further toxicological studies.

Data Tables

Table 1: Key Properties of Selected Phthalates

Table 2: Regulatory Limits in Textiles

| Phthalate | Limit (mg/kg) |

|---|---|

| DEHP | 1000 |

| Diisopentyl Phthalate | 1000 |

| Bis(trans-3,3,5-trimethylcyclohexyl) | Not regulated |

Biological Activity

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (BTMP) is a phthalate ester that has garnered attention due to its potential biological effects and applications in various industrial contexts. This article provides a comprehensive overview of the biological activity of BTMP, including its pharmacokinetics, toxicological effects, and relevant case studies.

- Chemical Formula : C26H38O4

- Molecular Weight : 414.59 g/mol

- CAS Number : 245652-82-8

- Appearance : Crystalline powder

Absorption and Metabolism

Research indicates that phthalates generally undergo rapid metabolism, leading to various metabolites that can be detected in biological samples. For instance, similar compounds have shown that metabolites can serve as biomarkers for exposure assessment in humans .

Toxicological Effects

The toxicological profile of BTMP is still being elucidated. However, phthalates are commonly associated with endocrine disruption and developmental toxicity.

Endocrine Disruption

Phthalates have been implicated in endocrine disruption, which can lead to reproductive and developmental issues. Studies have shown that exposure to certain phthalates correlates with adverse effects on hormonal functions in both animal models and human populations .

Case Studies

- Developmental Toxicity : A study examining the effects of phthalate exposure during pregnancy found significant associations with neurodevelopmental outcomes in offspring, such as reduced IQ and learning abilities .

- Metabolic Effects : Research has indicated that phthalates may affect lipid metabolism and contribute to obesity-related conditions. In animal models, exposure to certain phthalates resulted in altered lipid profiles and increased adiposity .

Data Table: Toxicological Findings Related to Phthalates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate, and how can stereochemical control be ensured?

- Methodological Answer : Retrosynthesis tools (e.g., Template_relevance models) combined with one-step synthesis strategies are effective. Key precursors include trans-3,3,5-trimethylcyclohexanol and phthalic anhydride. Stereochemical control requires careful selection of catalysts (e.g., acid catalysts like H₂SO₄) and reaction conditions (e.g., low temperature to minimize isomerization). Reaction progress should be monitored via FT-IR or NMR to confirm esterification and trans-configuration .

Q. Which analytical techniques are optimal for characterizing purity and isomer composition of this compound?

- Methodological Answer :

- HPLC : Use a Shodex column with mobile phases optimized for phthalates. For this compound (MW: 414), reduce flow rates to 0.5–1.0 mL/min to prevent column degradation and improve resolution (Rs = 1.60) .

- NMR/GC-MS : Confirm structural integrity via ¹H/¹³C NMR (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) and GC-MS for isomer differentiation.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from isomerization or temperature variations. For example:

- Reported Solubility :

| Isomer | Solubility (g/L) | Temperature (°C) | Source |

|---|---|---|---|

| trans | 1.2 × 10⁻⁴ | 24 | |

| cis | 6.56 × 10⁻¹ | 25 |

- Strategies :

- Use differential scanning calorimetry (DSC) to verify isomer purity.

- Standardize solvent systems (e.g., n-hexane vs. ethanol) and temperature (±0.1°C control).

Q. What experimental designs are critical for assessing the endocrine-disrupting potential of this compound?

- Methodological Answer :

- In Vitro Assays : Use ER/AR transcriptional activation assays (e.g., MCF-7 cells) with dose-response curves (0.1–100 μM). Compare to reference phthalates (e.g., DEHP).

- In Vivo Models : Zebrafish embryos or rodent uterotrophic assays, focusing on transgenerational effects. Include metabolite profiling (LC-MS/MS) to identify bioactive derivatives .

Q. How does the environmental stability of the trans isomer compare to the cis form, and what methods quantify degradation products?

- Methodological Answer :

- Stability Studies : Expose isomers to UV light (254 nm) and analyze via GC-MS. The trans isomer shows slower photodegradation (t₁/₂ = 48 hrs vs. 24 hrs for cis) due to steric hindrance.

- Degradation Analysis : Use QTOF-MS to detect oxidation products (e.g., hydroxylated cyclohexyl groups) and quantify via isotope dilution .

Data-Driven Challenges

Q. What computational approaches predict the physicochemical properties of this compound when experimental data is limited?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.